4-(Aminomethyl)piperidine-1-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(aminomethyl)piperidine-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2/c8-5-6-1-3-9(4-2-6)7(10)11/h6H,1-5,8H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXPDVRCLICXEDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30619644 | |
| Record name | 4-(Aminomethyl)piperidine-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30619644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
725211-61-0 | |
| Record name | 4-(Aminomethyl)piperidine-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30619644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Ii. Synthetic Methodologies for 4 Aminomethyl Piperidine 1 Carboxylic Acid and Its Precursors/derivatives
Strategies for Piperidine (B6355638) Ring Formation
The formation of the piperidine ring can be accomplished through several cyclization strategies, each offering distinct advantages in terms of substrate scope and stereochemical control.
Cyclization reactions are a cornerstone of heterocyclic synthesis, providing a direct means to assemble the piperidine framework from acyclic precursors.
The reduction of δ-valerolactam (2-piperidone) derivatives presents a straightforward route to the piperidine skeleton. This transformation can be achieved using various reducing agents. For instance, the catalytic hydrogenation of substituted piperidinones, followed by the reduction of the lactam group, can yield cis-configured 2,4-disubstituted piperidines. nih.gov This method is particularly useful when the desired substitution pattern is already established on the lactam precursor.
A notable application of reductive cyclization involves the synthesis of piperidine from biomass-derived δ-valerolactone through reductive amination. researchgate.net This approach highlights the use of renewable resources in the synthesis of valuable nitrogen-containing heterocycles.
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
| Unsaturated substituted piperidinones | 1. H₂, Pd/C; 2. Reducing agent | cis-configured 2,4-disubstituted 1-alkylpiperidines | - | nih.gov |
| δ-Valerolactone | NH₃, H₂, Catalyst | Piperidine | - | researchgate.net |
Radical cyclizations offer a powerful method for the formation of C-C and C-N bonds under mild conditions. Intramolecular cyclization of linear amino-aldehydes, catalyzed by cobalt(II) complexes, can produce various piperidines in good yields. nih.gov This method, however, can sometimes be accompanied by the formation of a linear alkene as a by-product due to a competitive 1,5-hydrogen atom transfer. nih.gov
Copper-catalyzed radical cyclization provides another avenue to piperidines. This approach can proceed via a 1,6-hydrogen atom transfer mechanism, allowing for the formation of the six-membered ring. nih.gov Furthermore, photoredox catalysis has been employed for the construction of spirocyclic piperidines from linear aryl halide precursors through a regioselective aryl radical cyclization. nih.gov
| Catalyst/Initiator | Substrate Type | Key Features | Reference |
| Cobalt(II) | Linear amino-aldehydes | Good yields, potential for alkene byproduct | nih.gov |
| Copper(I)/(II) | N-haloamines | Proceeds via N-radical formation and 1,6-HAT | nih.gov |
| Organic Photoredox Catalyst | Linear aryl halides with pendant alkenes | Mild conditions, synthesis of spirocyclic piperidines | nih.gov |
The intramolecular cyclization of amines onto alkenes is a versatile strategy for synthesizing substituted piperidines. Gold(I)-catalyzed oxidative amination of non-activated alkenes allows for the difunctionalization of the double bond with simultaneous formation of the N-heterocycle. nih.gov Palladium catalysts with chiral ligands have also been developed for enantioselective versions of this reaction. nih.gov
Another approach involves the intramolecular 6-endo-dig reductive hydroamination/cyclization of alkynes. This acid-mediated cascade proceeds through the formation of an enamine and an iminium ion, which is subsequently reduced to the piperidine. nih.gov
| Catalyst | Substrate Type | Reaction Type | Key Features | Reference |
| Gold(I) complex | N-alkenylamines | Oxidative amination | Difunctionalization of the double bond | nih.gov |
| Palladium complex | N-alkenylamines | Enantioselective amination | High enantioselectivity with chiral ligands | nih.gov |
| Acid-mediated | N-alkynylamines | Reductive hydroamination/cyclization | Cascade reaction via enamine/iminium ion | nih.gov |
Annulation reactions, which involve the formation of a new ring onto an existing structure through the formation of two new bonds, are highly efficient for constructing piperidine rings. A formal [4+2] cycloaddition between alkyl amides and dienes, promoted by palladium, has been developed. nih.gov This reaction is initiated by the activation of a C(sp³)–H bond.
Organocatalytic Mannich reaction followed by reductive cyclization provides a one-pot synthesis of 2,3-substituted piperidines from N-PMP aldimines and aqueous glutaraldehyde. rsc.org This formal [4+2] annulation proceeds with high yields and excellent enantioselectivities. rsc.org Tunable [3+2] and [4+2] annulations of olefins with bifunctional reagents have also been developed, where the reaction pathway can be switched between radical and polar mechanisms to afford either pyrrolidines or piperidines. nih.gov
| Reaction Type | Reactants | Catalyst/Promoter | Product | Key Features | Reference |
| Formal [4+2] Oxidative Annulation | Alkyl amides, Dienes | Palladium | Substituted Piperidines | C(sp³)–H bond activation | nih.gov |
| Organocatalytic Mannich-Reductive Cyclization | N-PMP aldimine, Glutaraldehyde | Organocatalyst | 2,3-Substituted Piperidines | One-pot, high enantioselectivity | rsc.org |
| Tunable [3+2] and [4+2] Annulation | Olefins, Bifunctional reagents | - | Pyrrolidines or Piperidines | Mechanistic switching (radical vs. polar) | nih.gov |
The Strecker synthesis, a classic method for preparing α-amino acids, can be adapted to introduce the crucial amino and cyano functionalities at the 4-position of a piperidine ring, typically starting from a 4-piperidone (B1582916) precursor. masterorganicchemistry.comwikipedia.org This three-component reaction involves the condensation of a ketone (in this case, a protected 4-piperidone), an amine source (like ammonia (B1221849) or an ammonium (B1175870) salt), and a cyanide source (such as hydrogen cyanide or a cyanide salt). masterorganicchemistry.comwikipedia.org
The key intermediate formed is an α-aminonitrile, specifically a 4-amino-4-cyanopiperidine derivative. The cyano group can then be reduced to an aminomethyl group, and the amino group at the 4-position can be further manipulated or is a precursor to the final target structure. A common starting material for this sequence is 1-Boc-4-piperidone, which provides the desired piperidine core with a protected nitrogen atom.
The general mechanism involves the initial formation of an imine from the piperidone and ammonia, which is then attacked by the cyanide ion to form the α-aminonitrile. masterorganicchemistry.com
| Starting Material | Reagents | Intermediate | Key Transformation |
| 1-Boc-4-piperidone | Aniline, HCN | 1-Boc-4-anilino-4-cyanopiperidine | Formation of an α-aminonitrile at the 4-position |
| 1-Boc-4-piperidone | NH₄Cl, KCN | 1-Boc-4-amino-4-cyanopiperidine | Introduction of amino and cyano groups at C4 |
Synthesis from Pre-formed Piperidine Derivatives
The synthesis of 4-(aminomethyl)piperidine-1-carboxylic acid and its derivatives often commences with readily available, pre-formed piperidine structures. Common starting materials include 4-piperidone, 4-cyanopiperidine (B19701), and pyridine-4-carboxylic acid. These precursors undergo a series of chemical transformations to introduce the desired aminomethyl and carboxylic acid functionalities at the 4-position of the piperidine ring.
One prevalent strategy involves the use of 4-piperidone derivatives. For instance, a Strecker-type condensation of a protected 4-piperidone with an amine and a cyanide source can yield an α-amino nitrile intermediate. Subsequent hydrolysis of the nitrile group furnishes the carboxylic acid, while the amino group is already in place. Another approach begins with 4-cyanopiperidine, where the cyano group can be either hydrolyzed to a carboxylic acid or reduced to an aminomethyl group, depending on the desired synthetic route.
Functionalization and Derivatization Approaches
The introduction of both the carboxylic acid and aminomethyl groups at the 4-position of the piperidine ring is a key aspect of the synthesis of the target compound. These functional groups can be introduced sequentially or concurrently through various synthetic strategies.
As mentioned, the Strecker synthesis provides a direct route to α-aminonitrile precursors from 4-piperidones. The nitrile can then be hydrolyzed to a carboxylic acid under acidic or basic conditions. Alternatively, if starting from a precursor with a suitable leaving group at the 4-position, nucleophilic substitution with a cyanide salt can introduce the cyano group, which is a versatile precursor for both the carboxylic acid and aminomethyl functionalities.
The aminomethyl group is commonly introduced via the reduction of a nitrile or an amide. For example, 4-cyanopiperidine derivatives can be reduced using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation to yield 4-(aminomethyl)piperidine (B1205859). nih.gov Similarly, the reduction of a 4-carboxamide derivative can also afford the aminomethyl group.
To control the reactivity of the piperidine nitrogen and the aminomethyl group during synthesis, the use of protecting groups is essential. The most commonly employed protecting groups for amines in this context are the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups.
N-Protection:
The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base such as triethylamine (B128534) or sodium bicarbonate. libretexts.org This reaction is generally performed in a solvent like dichloromethane (B109758) (DCM) or methanol (B129727) and proceeds under mild conditions.
The Cbz group is introduced using benzyl (B1604629) chloroformate (Cbz-Cl) under basic conditions, often in a Schotten-Baumann reaction setup with an aqueous base or with an organic base like triethylamine in an organic solvent. bldpharm.com
N-Deprotection:
The removal of these protecting groups is achieved under specific conditions that are orthogonal to each other, allowing for selective deprotection when both are present in a molecule.
The Boc group is labile under acidic conditions. It is commonly removed using strong acids such as trifluoroacetic acid (TFA) in a solvent like DCM, or with hydrochloric acid (HCl) in dioxane or an alcohol. harvard.edumasterorganicchemistry.com
The Cbz group is typically removed by catalytic hydrogenolysis. This involves reacting the Cbz-protected compound with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C). bldpharm.com Alternatively, the Cbz group can also be cleaved under strong acidic conditions, such as with HBr in acetic acid, or using other reagents like aluminum chloride. researchgate.net
The primary amino group of the 4-(aminomethyl) moiety can undergo oxidation to various other functional groups, such as aldehydes or carboxylic acids, depending on the oxidizing agent and reaction conditions. While specific examples for the direct oxidation of this compound are not extensively detailed in the readily available literature, general methods for the oxidation of primary amines can be applied.
For instance, the oxidation of a primary amine to an aldehyde can be challenging due to overoxidation. However, specific methods using reagents like 2-Iodoxybenzoic acid (IBX) or via a two-step process involving conversion to an N-sulfonamide followed by oxidation have been reported for other primary amines. The oxidation to a carboxylic acid can be achieved using stronger oxidizing agents.
The carboxylic acid group at the 4-position of the piperidine ring can be reduced to a primary alcohol. This transformation is typically carried out on the corresponding ester derivative for better reactivity and solubility. The choice of reducing agent is crucial for the success of this reaction.
Powerful reducing agents such as lithium aluminum hydride (LiAlH₄) are highly effective for the reduction of esters to primary alcohols. harvard.edu The reaction is usually performed in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters under standard conditions, but its reactivity can be enhanced by the addition of activating agents or by using higher temperatures.
Selective Functional Group Transformations
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions are a cornerstone in the synthesis of piperidine derivatives. A key strategy for introducing the aminomethyl group at the 4-position of the piperidine ring or for further functionalization involves the displacement of a suitable leaving group by a nucleophile. For instance, in the synthesis of certain derivatives of 4-(aminomethyl)piperidine, a common precursor is a piperidine ring bearing a leaving group, such as a tosylate, at the 4-methyl position. This allows for nucleophilic attack by an appropriate amine to forge the C-N bond. google.com
An illustrative example is the reaction of (1-benzoylpiperidin-4-yl)methyl 4-methylphenylsulfonate with an amine, such as 2-(N-methyl)-aminoindan. In this reaction, the aminoindan acts as the nucleophile, displacing the tosylate leaving group to form the desired substituted aminomethylpiperidine (B13870535) derivative. This type of reaction is typically carried out at elevated temperatures, for example, at 150°C, to drive the substitution to completion. google.com
The versatility of this approach allows for the introduction of a wide array of substituents on the aminomethyl nitrogen, depending on the choice of the nucleophilic amine. This method is fundamental for creating a diverse library of 4-(aminomethyl)piperidine derivatives for various research applications.
Amide and Ester Coupling Reactions
Amide and ester bond formations are fundamental transformations in organic synthesis and are frequently employed in the modification of this compound and its derivatives. The primary amino group of 4-(aminomethyl)piperidine or the carboxylic acid functionality of a piperidine-4-carboxylic acid precursor can readily participate in these coupling reactions.
Amide Coupling: The formation of an amide bond typically involves the reaction of a carboxylic acid with an amine, facilitated by a coupling reagent. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. A variety of coupling reagents are available, each with its own advantages and suitable for different substrate combinations. luxembourg-bio.comucl.ac.ukfishersci.co.uk Common examples include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. luxembourg-bio.comfishersci.co.uk Phosphonium salts, such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP), and uronium salts, like 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU), are also powerful coupling agents. luxembourg-bio.comfishersci.co.uk
For example, 1-Boc-4-(aminomethyl)piperidine can be reacted with a carboxylic acid in the presence of a coupling agent and a base to form the corresponding amide.
Ester Coupling (Esterification): The synthesis of esters from this compound or its precursors can be achieved through several methods. The Fischer esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol, is a common approach. masterorganicchemistry.com This is an equilibrium process, and to favor the formation of the ester, a large excess of the alcohol is often used, or the water generated during the reaction is removed. masterorganicchemistry.com
Alternatively, esterification can be accomplished by first converting the carboxylic acid to a more reactive derivative, such as an acyl chloride, which then readily reacts with an alcohol. For the synthesis of methyl esters, reagents like trimethylsilyldiazomethane (B103560) can be employed. For instance, N-Boc-piperidine-4-carboxylic acid can be converted to its methyl ester by reaction with trimethylsilyldiazomethane in a mixture of acetonitrile (B52724) and methanol. chemicalbook.com Another method involves the reaction of the carboxylic acid with an alkyl halide, such as iodomethane, in the presence of a base like potassium carbonate in a solvent like DMF. chemicalbook.com
Below is an interactive data table summarizing common conditions for these reactions.
| Reaction Type | Reactants | Coupling/Activating Agent | Solvent | Base (if applicable) |
| Amide Coupling | Carboxylic Acid, Amine | EDC/HOBt | DMF | DIEA |
| Amide Coupling | Carboxylic Acid, Amine | HATU | DMF | DIEA |
| Amide Coupling | Carboxylic Acid, Amine | DCC | DCM | - |
| Esterification (Fischer) | Carboxylic Acid, Alcohol | H₂SO₄ (catalytic) | Alcohol (excess) | - |
| Esterification | Carboxylic Acid, Alkyl Halide | - | DMF | K₂CO₃ |
Formation of Schiff Bases
The primary amino group of 4-(aminomethyl)piperidine is a versatile functional handle that can readily undergo condensation with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (or imines). This reaction is a classic method for the formation of a carbon-nitrogen double bond (-C=N-). ijacskros.comdergipark.org.tr
The synthesis of Schiff bases from 4-(aminomethyl)piperidine is typically carried out by reacting equimolar amounts of the piperidine derivative with an appropriate aldehyde in a suitable solvent, such as methanol. ijacskros.com The reaction is often catalyzed by a small amount of acid, like glacial acetic acid, and may require heating to proceed to completion. ijacskros.com The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC). ijacskros.com
A variety of aromatic and heteroaromatic aldehydes can be used in this reaction, leading to a diverse range of Schiff base derivatives. For example, the reaction of 4-aminomethyl piperidine with 4-bromobenzaldehyde (B125591) or 4-fluorobenzaldehyde (B137897) in methanol with a catalytic amount of glacial acetic acid at 60-70°C for 6-7 hours yields the corresponding Schiff bases. ijacskros.com The formation of the imine bond is confirmed by spectroscopic methods, such as ¹H NMR, where the disappearance of the -NH₂ proton signals and the appearance of a new signal for the -CH=N- proton are observed. ijacskros.com
The table below provides examples of Schiff bases derived from 4-(aminomethyl)piperidine.
| Aldehyde Reactant | Resulting Schiff Base | Reaction Conditions |
| 4-bromobenzaldehyde | N-((piperidin-4-yl)methyl)-1-(4-bromophenyl)methanimine | Methanol, cat. Acetic Acid, 60-70°C, 6-7h |
| 4-fluorobenzaldehyde | N-((piperidin-4-yl)methyl)-1-(4-fluorophenyl)methanimine | Methanol, cat. Acetic Acid, 60-70°C, 6-7h |
Advanced Synthetic Techniques
Transition Metal-Catalyzed Reactions (e.g., Palladium-Catalyzed Amination/Carboxylation)
Transition metal catalysis offers powerful and efficient methods for the synthesis and functionalization of piperidine derivatives. Palladium-catalyzed reactions, in particular, have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Palladium-Catalyzed Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction of an amine with an aryl or vinyl halide or triflate. This reaction is a versatile method for the formation of C-N bonds and can be applied to the synthesis of precursors to this compound. For instance, a suitably protected piperidine derivative could be coupled with an aryl halide to introduce an aromatic substituent. The efficiency of these reactions often depends on the choice of the palladium catalyst and the phosphine (B1218219) ligand.
Palladium-Catalyzed Hydrogenation: Palladium catalysts are also widely used for the hydrogenation of unsaturated precursors to piperidines. For example, the hydrogenation of substituted pyridines is a common strategy for the synthesis of the piperidine ring system. Palladium on carbon (Pd/C) is a frequently used catalyst for this transformation. nih.gov This method can be highly stereoselective, allowing for the control of the relative stereochemistry of substituents on the piperidine ring. nih.gov
Palladium-Catalyzed C-H Functionalization: More recently, palladium-catalyzed C-H activation and functionalization have emerged as powerful strategies for the direct modification of the piperidine scaffold. These methods allow for the introduction of new functional groups at positions that might be difficult to access through classical methods.
The following table provides a summary of some transition metal-catalyzed reactions relevant to the synthesis of piperidine derivatives.
| Reaction Type | Catalyst | Reactants | Product Type |
| Buchwald-Hartwig Amination | Pd(0) or Pd(II) complex with phosphine ligand | Amine, Aryl/Vinyl Halide | N-Aryl/Vinyl Amine |
| Hydrogenation | Pd/C | Substituted Pyridine (B92270) | Substituted Piperidine |
| Heck Coupling | Pd(0) complex | Alkene, Aryl/Vinyl Halide | Substituted Alkene |
Enzymatic Synthesis (e.g., Lipase-Mediated Hydrolysis)
Enzymatic synthesis offers a green and highly selective alternative to traditional chemical methods for the synthesis and modification of organic molecules. Lipases are a class of enzymes that are particularly useful in organic synthesis due to their ability to catalyze reactions with high chemo-, regio-, and enantioselectivity, often under mild reaction conditions.
In the context of this compound and its derivatives, lipases can be employed for the stereoselective hydrolysis of esters. This is a key strategy for the kinetic resolution of racemic mixtures of chiral piperidine derivatives. For example, a racemic mixture of a piperidine carboxylic acid ester can be subjected to hydrolysis in the presence of a lipase (B570770). The enzyme will selectively hydrolyze one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer of the ester unreacted. redalyc.orgresearchgate.net This allows for the separation of the two enantiomers, providing access to enantiomerically pure compounds.
The choice of lipase, solvent, and reaction conditions (e.g., pH, temperature) can significantly influence the efficiency and enantioselectivity of the resolution. redalyc.org Bovine liver acetone (B3395972) powder is one source of enzymes that has been used for the hydrolysis of N-protected 2-hydroxymethylpiperidine acetates. redalyc.org Candida antarctica lipase B (CALB) is another widely used and highly versatile lipase for a variety of transformations, including the synthesis of amides from carboxylic acids and amines. nih.gov
The application of enzymatic methods is particularly valuable for the synthesis of chiral building blocks that can be used in the development of new pharmaceuticals.
Enantioselective Synthesis Methods
The development of enantioselective methods for the synthesis of chiral piperidine derivatives is of significant interest due to the prevalence of this structural motif in many biologically active compounds. Several strategies have been developed to control the stereochemistry during the formation of the piperidine ring or its subsequent functionalization.
Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials, such as amino acids, to construct the piperidine ring. The inherent chirality of the starting material is transferred to the final product. For example, enantiopure amino acids can be elaborated through a series of reactions to form chiral 2-substituted piperidine-4-carboxylic acids. researchgate.net
Chiral Auxiliaries: In this strategy, an achiral substrate is reacted with a chiral auxiliary to form a diastereomeric intermediate. Subsequent reactions proceed with high diastereoselectivity due to the steric influence of the chiral auxiliary. After the desired stereocenter(s) have been established, the chiral auxiliary is removed to afford the enantiomerically enriched product. Carbohydrate-derived auxiliaries, such as D-arabinopyranosylamine, have been successfully employed in the stereoselective synthesis of chiral piperidine derivatives. researchgate.netcdnsciencepub.com
Chiral Catalysis: The use of chiral catalysts to induce enantioselectivity in a reaction is a powerful and atom-economical approach. Chiral metal complexes or organocatalysts can create a chiral environment around the reactants, favoring the formation of one enantiomer over the other. For instance, rhodium(I) complexes with P-chiral bisphosphorus ligands have been used for the enantioselective asymmetric hydrogenation of pyridines to produce chiral piperidines. nih.gov Similarly, palladium catalysts with chiral ligands have been developed for enantioselective allylic amination reactions to form substituted piperidines. nih.gov
These enantioselective methods are crucial for accessing specific stereoisomers of this compound derivatives, which is often essential for their desired biological activity.
Sustainable Chemistry Approaches (e.g., Aqueous Media Synthesis)
In alignment with the principles of green chemistry, recent research has focused on developing more sustainable synthetic routes to piperidine derivatives, including this compound and its precursors. These methods aim to reduce environmental impact by utilizing safer solvents, bio-based starting materials, and catalytic processes that improve atom economy and energy efficiency.
One prominent green approach is the use of water as a reaction solvent. Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. For instance, a three-component aza-Diels-Alder reaction, which forms the core piperidine precursor, has been shown to proceed smoothly in an aqueous medium. researchgate.net Similarly, the classic Strecker synthesis, a multicomponent reaction used to produce α-amino acids like 4-aminopiperidine-4-carboxylic acid, has been successfully performed in aqueous solutions. Utilizing water can also offer unique chemical advantages; in some stereoselective syntheses of C4-substituted piperidines, water has been used as a solvent to prevent the racemization of enantioenriched substrates. nih.gov
Enzymatic and biocatalytic methods represent another cornerstone of sustainable synthesis. These processes offer high selectivity under mild conditions, reducing the need for protecting groups and harsh reagents. While direct enzymatic synthesis of the title compound is not widely documented, related piperidine carboxylic acids have been produced using biocatalysis. For example, L-pipecolic acid can be synthesized from L-lysine using an enzymatic system involving L-lysine α-oxidase and a reductase enzyme. researchgate.net This establishes a proof-of-concept for using enzyme cascades in piperidine synthesis. A more advanced strategy combines biocatalytic carbon-hydrogen (C-H) oxidation with modern electrocatalysis. This dual approach allows for the direct functionalization of the piperidine ring and subsequent bond formation using nickel electrocatalysis, which avoids the use of costly and toxic precious metal catalysts like palladium. news-medical.net
The use of bio-renewable starting materials is also a key aspect of green synthetic design. A novel green production method for 2-aminomethylpiperidine, a structural isomer of a key precursor, has been developed starting from bio-renewable 2,5-bis(aminomethyl)furan. This reaction proceeds via selective hydrogenolysis in an aqueous solution, demonstrating a pathway from biomass to valuable piperidine building blocks. rsc.org Furthermore, solvent-free, multicomponent reactions catalyzed by simple reagents provide an efficient and environmentally benign route to highly functionalized piperidines, minimizing waste by incorporating multiple reactants into the final product in a single step. taylorfrancis.commdpi.com
Table 1: Comparison of Sustainable Synthetic Approaches for Piperidine Derivatives
| Approach | Key Features | Example Reaction/Target | Advantages | Reference |
|---|---|---|---|---|
| Aqueous Media Synthesis | Uses water as the primary solvent. | Strecker synthesis of 4-aminopiperidine-4-carboxylic acid. | Non-toxic, non-flammable, inexpensive, can prevent side reactions (e.g., racemization). | nih.gov |
| Enzymatic Synthesis | Employs enzymes (e.g., oxidases, reductases) as catalysts. | Synthesis of L-pipecolic acid from L-lysine. | High stereoselectivity, mild reaction conditions (temperature, pH), reduced waste. | researchgate.net |
| Biocatalysis & Electrocatalysis | Combines enzymatic C-H oxidation with nickel electrocatalysis for cross-coupling. | Modular synthesis of complex piperidines. | Avoids precious metal catalysts (e.g., Palladium), highly efficient, modular. | news-medical.net |
| Bio-renewable Feedstocks | Utilizes starting materials derived from biomass. | Synthesis of 2-aminomethylpiperidine from 2,5-bis(aminomethyl)furan. | Reduces reliance on petrochemicals, sustainable sourcing. | rsc.org |
| Solvent-Free Multicomponent Reactions | Reactants are mixed without a solvent, often with heating. | One-pot synthesis of highly functionalized piperidines. | High atom economy, reduced solvent waste, simplified purification. | mdpi.com |
Synthetic Challenges and Future Directions in Methodology Development
Despite its relatively simple structure, the synthesis of this compound and related substituted piperidines presents several significant challenges. Overcoming these hurdles is a key focus of modern methodology development, which aims to create more efficient, selective, and scalable synthetic routes.
A primary challenge lies in achieving stereoselectivity. nih.gov Many bioactive piperidine derivatives are chiral, and their biological function is dependent on a specific three-dimensional arrangement. Traditional methods for creating the piperidine ring, such as the hydrogenation of pyridine precursors, often require harsh conditions (high temperatures and pressures) that make controlling stereochemistry difficult. nih.gov The synthesis of specific diastereomers (e.g., cis vs. trans isomers) of substituted piperidines can be non-trivial, often requiring complex, multi-step procedures or resulting in mixtures that are difficult to separate and analyze. enamine.netacs.org
Future directions in synthetic methodology are squarely aimed at addressing these challenges through principles of efficiency and elegance.
Multicomponent Reactions (MCRs): As an alternative to linear syntheses, MCRs are a powerful tool for building molecular complexity in a single step. Isocyanide-based MCRs, such as the Ugi reaction, have been successfully applied to construct the 4-aminopiperidine-4-carboxylic acid skeleton in a two-step sequence with significantly higher yields (e.g., 70%) compared to traditional methods. researchgate.net These reactions improve efficiency by forming multiple bonds in one pot from three or more starting materials. taylorfrancis.com
Advanced Catalysis: The development of novel catalysts is crucial for milder and more selective transformations. Research is moving beyond traditional palladium catalysts towards more sustainable and robust alternatives like gold and nickel. news-medical.netnih.gov Gold-catalyzed cyclizations can provide access to key piperidine intermediates under mild conditions. nih.gov Furthermore, advances in rhodium and iridium catalysis, as well as non-metal organocatalysis using reagents like boronium ions, are enabling the stereoselective hydrogenation of pyridines under much less harsh conditions. nih.gov
Modular and One-Pot Strategies: A significant future trend is the development of modular synthetic platforms that allow for the flexible and rapid assembly of diverse piperidine derivatives. A recently developed strategy combines biocatalytic C-H oxidation with radical cross-coupling, reducing synthetic sequences that previously took 7-17 steps down to just 2-5 steps. news-medical.net This approach, along with other one-pot procedures that combine multiple distinct transformations (e.g., catalysis and rearrangement) without isolating intermediates, dramatically streamlines the synthesis, saving time, resources, and reducing waste. nih.gov These integrated strategies represent the future of creating libraries of complex piperidine-based molecules for chemical and pharmaceutical research.
Iii. Chemical Transformations and Reaction Mechanisms of 4 Aminomethyl Piperidine 1 Carboxylic Acid Derivatives
Reactivity of Amine and Carboxylic Acid Functionalities
The primary amine and the carboxylic acid groups are the main centers of reactivity in these derivatives. The most common transformation is the formation of an amide bond, which links the piperidine (B6355638) scaffold to other molecules. This reaction involves the activation of the carboxylic acid, which then reacts with an amine, or vice-versa. youtube.com
A widely used protocol for this amide coupling involves reagents that facilitate the formation of a more reactive carboxylic acid intermediate. nih.gov For instance, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a common coupling agent that reacts with a carboxylic acid to form a reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by an amine to form the desired amide. nih.gov The efficiency of this process is often enhanced by the addition of 1-Hydroxybenzotriazole (B26582) (HOBt) and a base catalyst like 4-Dimethylaminopyridine (DMAP). nih.govresearchgate.net The proposed mechanism suggests that HOBt first forms a reactive ester, which is then converted by DMAP into a highly reactive acyliminium ion intermediate, facilitating a rapid reaction with the amine. nih.gov
Beyond amide coupling, the primary amine functionality can undergo other important transformations, such as reductive amination. This two-step process involves the initial reaction of the amine with an aldehyde or ketone to form an imine, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride (B8407120) to yield a secondary amine. nih.gov
| Reagent | Abbreviation | Role |
|---|---|---|
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Carbodiimide coupling agent, activates carboxylic acid |
| Dicyclohexylcarbodiimide (B1669883) | DCC | Carbodiimide coupling agent, activates carboxylic acid |
| 1-Hydroxybenzotriazole | HOBt | Additive, minimizes side reactions and racemization |
| 4-Dimethylaminopyridine | DMAP | Acyl transfer catalyst, enhances reaction rate |
| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) | BOP | Phosphonium salt-based coupling reagent |
| (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | HATU | Uronium salt-based coupling reagent |
Regioselectivity and Stereoselectivity in Reactions
Controlling the orientation and three-dimensional arrangement of atoms during a reaction is crucial in the synthesis of complex molecules.
Regioselectivity refers to the preferential reaction at one site over other possible sites. In the context of piperidine derivatives, regioselectivity can be controlled by the choice of catalysts or reaction conditions. For example, in certain organocatalytic reactions, the choice between a Lewis base like DMAP and an N-heterocyclic carbene (NHC) can lead to completely different products through regiodivergent pathways, such as selective O- to N-carboxyl transfer versus O- to C-carboxyl transfer. mdpi.com Similarly, the solvent can play a decisive role in directing the outcome of a reaction, with a specific solvent sometimes exclusively promoting the formation of one regioisomer over others. mdpi.com
Stereoselectivity involves the preferential formation of one stereoisomer over another. For piperidine derivatives, achieving high stereoselectivity is often a key synthetic challenge. Several strategies have been developed to control the stereochemical outcome of reactions that form the piperidine ring: ru.nl
Chiral Pool-Based Induction: This approach utilizes a starting material that already contains a chiral center, which directs the formation of subsequent stereocenters. ru.nl
Chiral Auxiliary-Based Induction: A chiral auxiliary is temporarily attached to the molecule to direct a stereoselective reaction. After the desired stereochemistry is set, the auxiliary is removed. ru.nl
Asymmetric Catalysis: A chiral catalyst is used to create a chiral environment around the reactants, favoring the formation of one enantiomer or diastereomer. ru.nl
A specific example of stereocontrol is the kinetic resolution of N-Boc-2-aryl-4-methylenepiperidines. In this process, a chiral base (n-BuLi with the chiral ligand sparteine) selectively deprotonates one enantiomer of the racemic starting material much faster than the other. This allows for the separation of the unreacted, enantioenriched starting material from the product, which is formed from the faster-reacting enantiomer. whiterose.ac.uk
| Strategy | Description | Example Application |
|---|---|---|
| Chiral Pool Synthesis | Utilizes a readily available enantiopure starting material. ru.nl | Synthesis starting from natural amino acids. |
| Chiral Auxiliaries | A removable chiral group guides the stereochemical outcome of a reaction. ru.nl | Evans auxiliaries in alkylation reactions. |
| Asymmetric Catalysis | A small amount of a chiral catalyst creates a product in high enantiomeric excess. ru.nl | Rh-catalyzed asymmetric hydrogenation. mdpi.com |
| Kinetic Resolution | One enantiomer of a racemate reacts faster than the other, allowing for their separation. whiterose.ac.uk | Sparteine-mediated deprotonation of N-Boc-piperidines. whiterose.ac.uk |
Intermolecular and Intramolecular Reaction Pathways
Piperidine derivatives can be synthesized or modified through both intermolecular (between two or more molecules) and intramolecular (within a single molecule) reactions. nih.gov
Intermolecular reactions are common for constructing the piperidine ring from simpler, acyclic precursors. Two-component reactions, such as the condensation of an amine with an aldehyde followed by reduction (reductive amination), are fundamental examples where two different molecules combine. nih.gov More complex multi-component reactions, such as aza-Diels-Alder reactions, can assemble the piperidine core with high efficiency and control over stereochemistry in a single step. researchgate.net
Intramolecular reactions involve a single molecule reacting with itself, typically to form a ring. These cyclization reactions are powerful tools for synthesizing the piperidine skeleton. An example is the 6-endo-dig reductive hydroamination/cyclization cascade of certain alkynes. This reaction proceeds via an acid-mediated functionalization of the alkyne to form an enamine, which generates an iminium ion that is subsequently reduced to form the piperidine ring. nih.gov Another pathway involves iridium-catalyzed [5+1] annulation, where a cascade of oxidation, amination, and imine reduction steps forms two new C-N bonds to close the ring. nih.gov
Mechanistic Studies of Key Transformations
Understanding the step-by-step pathway, or mechanism, of a reaction is essential for optimizing conditions and predicting outcomes. For derivatives of 4-(aminomethyl)piperidine-1-carboxylic acid, the mechanisms of their key transformations have been investigated.
As mentioned, the mechanism of amide coupling using EDC/DMAP/HOBt is believed to proceed through a highly reactive acyliminium ion intermediate. nih.gov This intermediate is a powerful acylating agent that reacts readily even with less reactive amines. nih.gov
In stereoselective Mannich reactions used to synthesize piperidines, the mechanism involves the formation of an iminium ion from an aldehyde and an amine. ru.nlresearchgate.net A nucleophile, such as an enol or enolate, then attacks the iminium ion. The stereochemical outcome is determined by the transition state of this nucleophilic attack, which can be influenced by the presence of chiral auxiliaries or catalysts that favor one approach trajectory over another. ru.nl
Mechanistic studies of iridium-catalyzed [5+1] annulation for piperidine synthesis indicate a "hydrogen borrowing" cascade. The iridium catalyst temporarily removes hydrogen from a hydroxyl group to form an aldehyde (oxidation). This aldehyde then undergoes an intermolecular reaction with an amine. A subsequent intramolecular amination is followed by the return of the "borrowed" hydrogen by the catalyst to reduce the resulting imine, thereby closing the piperidine ring and regenerating the catalyst. nih.gov
Iv. Applications of 4 Aminomethyl Piperidine 1 Carboxylic Acid As a Versatile Building Block in Chemical Research
Design and Synthesis of Complex Organic Architectures
The rigid piperidine (B6355638) core of 4-(aminomethyl)piperidine-1-carboxylic acid provides a well-defined three-dimensional framework, which is a desirable feature in the design of molecules intended to interact with specific biological targets. This structural characteristic, combined with its versatile functional groups, allows for its incorporation into a variety of complex molecular designs.
The piperidine moiety is a prevalent feature in many pharmaceuticals and bioactive compounds. peptide.com Consequently, this compound and its derivatives are frequently used as foundational structures for generating novel compound libraries aimed at drug discovery. Researchers synthesize series of related compounds by modifying the functional groups of the piperidine scaffold to explore structure-activity relationships (SAR).
For instance, a library of piperidine derivatives was synthesized to identify inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA), an enzyme essential for vitamin K2 biosynthesis in Mycobacterium tuberculosis. In this work, the piperidine core, derived from precursors like N-Boc-4-hydroxymethylpiperidine, was systematically functionalized at different positions to probe the enzyme's binding pocket and improve potency and drug-like properties. Another example involves the creation of a series of 4-amino-piperidine derivatives to investigate their activity as M3 muscarinic antagonists. researchgate.net By systematically altering the substituents on the piperidine's amino group, researchers were able to develop molecules with high affinity for the M3 receptor and selectivity over the M2 subtype. researchgate.net
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved stability, bioavailability, or receptor selectivity. The unique structure of this compound makes it an excellent building block for these applications. chemimpex.com When incorporated into a peptide sequence, the piperidine ring introduces a conformational constraint, limiting the flexibility of the peptide backbone. This rigidity can lock the molecule into a bioactive conformation, enhancing its binding affinity to a target receptor or enzyme.
The synthesis of such peptidomimetics often involves standard solid-phase peptide synthesis (SPPS) techniques. The carboxylic acid group of the piperidine building block can be coupled to the N-terminus of a growing peptide chain, while its amino group allows for further chain elongation. The use of protecting groups, such as Fmoc or Boc, is crucial for directing the coupling reactions selectively. researchgate.net This approach has been used to prepare peptide-based therapeutics with enhanced properties. chemimpex.com
Supramolecular chemistry involves the study of chemical systems composed of multiple molecules linked by non-covalent interactions, such as hydrogen bonding and metal coordination. The functional groups on this compound—the carboxylic acid, the secondary amine within the ring, and the primary aminomethyl group—are all capable of participating in these interactions.
Carboxylic acids are well-known for their ability to form strong, directional hydrogen bonds, often leading to the formation of dimers or extended chain-like structures. dundee.ac.uk Furthermore, both the carboxylate group and the nitrogen atoms can act as ligands, coordinating to metal ions to form metal-organic frameworks (MOFs) or coordination polymers. This versatility allows molecules like this compound to serve as versatile linkers or nodes in the construction of complex, multi-component supramolecular assemblies. dundee.ac.uk
Development of Chemical Probes and Ligands for Biological Systems (Non-Clinical Focus)
The piperidine scaffold is a key component in many molecules designed to interact with biological systems. The use of this compound as a building block allows for the precise placement of functional groups to optimize interactions with enzyme active sites or receptor binding pockets.
This piperidine derivative is a precursor in the synthesis of inhibitors for a wide range of enzymes. sigmaaldrich.com
Aspartic Acid Protease and Kinesin Spindle Protein: The Boc-protected form, tert-butyl 4-(aminomethyl)piperidine-1-carboxylate, is explicitly listed as a precursor in the preparation of inhibitors for both aspartic acid proteases and kinesin spindle proteins. sigmaaldrich.com
DPP-4: A series of novel aminomethyl-pyridines were designed as inhibitors of dipeptidyl peptidase IV (DPP-4), a serine protease involved in glucose homeostasis. The research led to the development of potent and selective DPP-4 inhibitors, with compounds like 5-Aminomethyl-4-(2,4-dichloro-phenyl)-6-methyl-pyridine-2-carboxylic acid cyanomethyl-amide showing high potency (IC50 of 10 nM) and excellent selectivity over the related peptidase DPP-8.
Farnesyltransferase: In the search for inhibitors of farnesyl protein transferase, an enzyme implicated in cancer, various heterocyclic scaffolds have been explored. Research has shown that piperidine-containing amide and cyanoguanidine derivatives can act as effective inhibitors of this enzyme. nih.gov
| Target Enzyme | Compound Class/Example | Key Finding | Reference |
|---|---|---|---|
| Aspartic Acid Protease | Piperidine Derivatives | Utilized as a precursor for inhibitor synthesis. | sigmaaldrich.com |
| Kinesin Spindle Protein | Piperidine Derivatives | Serves as a building block for potential anticancer agents. | sigmaaldrich.com |
| DPP-4 | 5-Aminomethyl-4-aryl-pyridines | Achieved nanomolar potency (IC50 = 10 nM) and high selectivity. | |
| Farnesyltransferase | Piperidine-containing amides | Piperidine scaffold contributes to good inhibitory activity. | nih.gov |
The synthesis of receptor ligands is another major application of this versatile building block.
T-type Ca2+ Channel Antagonists: Piperidine derivatives are central to the design of T-type calcium channel blockers. For example, structural modifications of known piperidine leads resulted in a potent and selective antagonist, demonstrating the utility of this scaffold for developing molecules with central nervous system activity. nih.govresearchgate.net A library of 1,4-disubstituted piperidines synthesized from 4-cyanopiperidine (B19701) also yielded compounds that effectively inhibit T-type channels. researchgate.net
CCR8 Antagonists: Small molecule antagonists for the CC chemokine receptor 8 (CCR8) have been developed from high-throughput screening hits. The optimization of these leads involved synthetic routes incorporating piperidine-based structures to improve potency in binding and chemotaxis assays. nih.govresearchgate.net
Protein Kinase B (PKB/Akt) Inhibitors: In the development of inhibitors for Protein Kinase B (Akt), a key enzyme in cancer-related signaling pathways, 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides were identified as potent and orally bioavailable options. nih.govx-mol.com The piperidine-4-carboxamide core was crucial for overcoming the metabolic instability of earlier-generation inhibitors. nih.gov
| Target Receptor | Compound Class | Key Finding | Reference |
|---|---|---|---|
| T-type Ca2+ Channel | Fluorinated Piperidines | Led to potent and selective antagonists with in vivo efficacy. | nih.govresearchgate.net |
| CCR8 | Piperidine Biaryl Ethers | Optimization yielded potent antagonists with good eADME profiles. | nih.govresearchgate.net |
| Protein Kinase B (Akt) | Piperidine-4-carboxamides | Provided potent, selective, and orally bioavailable inhibitors. | nih.govx-mol.com |
Prodrug Design Strategies (Conceptual)
Prodrug design is a well-established strategy in medicinal chemistry to overcome undesirable physicochemical or pharmacokinetic properties of a pharmacologically active compound. By temporarily masking one or more functional groups, properties such as solubility, permeability, metabolic stability, and targeted delivery can be improved. The parent drug is then released in vivo through enzymatic or chemical cleavage of the promoiety. This compound possesses two key functional groups, a primary amine and a carboxylic acid, that are amenable to prodrug strategies.
Masking the Carboxylic Acid Group: The carboxylic acid can be converted into an ester, which is a common prodrug approach. Esterification neutralizes the negative charge of the carboxylate at physiological pH, thereby increasing lipophilicity and potentially enhancing membrane permeability. These ester prodrugs can be designed to be hydrolyzed by ubiquitous esterase enzymes in the body to regenerate the active carboxylic acid.
Masking the Primary Amine Group: The primary amine can be derivatized in several ways to form a prodrug. One common approach is the formation of an amide by reacting the amine with a carboxylic acid. Amide prodrugs are generally more stable than esters and can be designed for cleavage by specific amidase enzymes. Another strategy involves the formation of a carbamate.
The choice of the promoiety to be attached to either the carboxylic acid or the amine would depend on the specific properties that need to be modulated for the parent drug. For instance, to enhance water solubility, a hydrophilic promoiety such as a polyethylene (B3416737) glycol (PEG) chain or a phosphate (B84403) group could be introduced. Conversely, to improve lipid membrane permeability, a lipophilic promoiety would be selected.
Targeted Protein Degradation (PROTAC Molecules)
Targeted protein degradation utilizing Proteolysis-Targeting Chimeras (PROTACs) is a revolutionary therapeutic modality. PROTACs are heterobifunctional molecules that consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination and subsequent degradation of the POI by the proteasome.
The linker plays a crucial role in the efficacy of a PROTAC, as its length, rigidity, and composition influence the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase). While flexible linkers like alkyl chains and polyethylene glycol (PEG) are common, there is a growing interest in more rigid linkers to improve pharmacological properties. Saturated heterocyclic scaffolds, such as piperidine and piperazine, are increasingly being incorporated into linkers to impart rigidity. nih.govexplorationpub.comresearchgate.netrsc.org
This compound is a conceptually ideal building block for the synthesis of such rigid linkers. The carboxylic acid and the aminomethyl group provide two points of attachment for connecting the POI-binding ligand and the E3 ligase ligand. The piperidine ring introduces a degree of conformational constraint, which can be beneficial for pre-organizing the two ends of the PROTAC molecule for optimal binding to their respective protein targets. The incorporation of a piperidine group can also enhance the solubility of the resulting PROTAC molecule. explorationpub.com
| Linker Component | Potential Advantage in PROTACs | Reference |
| Piperidine/Piperazine | Increased rigidity, potential for improved solubility | nih.govexplorationpub.comrsc.org |
| Alkyl Chains | Flexibility, synthetic accessibility | nih.gov |
| Polyethylene Glycol (PEG) | Flexibility, improved solubility and pharmacokinetic properties | nih.govexplorationpub.com |
| Alkynes/Triazoles | Rigidity, click chemistry compatibility | nih.gov |
Applications in Materials Science
The bifunctional nature of this compound also lends itself to applications in materials science, particularly in the synthesis of polymers and hybrid materials.
Polyamides are a class of polymers characterized by the repeating amide linkage (-CO-NH-) in the polymer backbone. They can be synthesized through the step-growth polymerization of monomers containing both a carboxylic acid and an amine group, or by the condensation of a dicarboxylic acid with a diamine. nih.govresearchgate.netyoutube.com
This compound contains both a primary amine (in the aminomethyl group) and a carboxylic acid, making it a suitable AB-type monomer for the synthesis of polyamides through self-condensation. The resulting polyamide would feature the piperidine ring as an integral part of the polymer backbone, which would influence the physical and chemical properties of the material, such as its thermal stability, solubility, and mechanical strength. The incorporation of the piperidine ring could lead to polymers with higher glass transition temperatures compared to their linear aliphatic counterparts. researchgate.net
Hybrid organic-inorganic materials are composites that combine the properties of both organic and inorganic components at the molecular or nanometer scale. Organo-modified silica (B1680970) (OMS) is a prominent example, where an inorganic silica matrix is functionalized with organic molecules to tailor its surface properties for specific applications.
Bifunctional linkers are essential for creating these hybrid materials, as they covalently connect the organic and inorganic phases. nih.govnih.govmdpi.comnih.gov this compound can be conceptually envisioned as such a linker. For instance, in the creation of dendron-OMS hybrids, the carboxylic acid group could be used to anchor the molecule to an amine-functionalized silica surface through amide bond formation. The primary amine of the aminomethyl group would then be available for the subsequent attachment of a dendron or another organic moiety. The rigid piperidine core would provide a defined spatial separation between the silica surface and the attached organic component.
Contributions to Agrochemical Research
The piperidine scaffold is a common structural motif in a variety of biologically active compounds, including those with applications in agriculture. rhhz.net Piperidine-containing compounds are utilized as fungicides, insecticides, and herbicides. rhhz.net
Recent research has highlighted the potential of novel piperidine derivatives in the development of new agrochemicals. For example, a study published in 2024 described the design and synthesis of piperidine-containing thymol (B1683141) derivatives as potent antifungal agents for crop protection. nih.gov Some of these compounds exhibited remarkable in vitro activity against plant pathogens like Phytophthora capsici and Sclerotinia sclerotiorum, in some cases surpassing the efficacy of commercial fungicides. nih.gov The study also demonstrated significant in vivo curative and protective effects against S. sclerotiorum. nih.gov
V. Advanced Analytical and Spectroscopic Characterization of 4 Aminomethyl Piperidine 1 Carboxylic Acid Derivatives
High-Resolution Mass Spectrometry (HRMS) for Molecular Mass Confirmation
High-Resolution Mass Spectrometry (HRMS) is a fundamental tool for the unambiguous confirmation of the elemental composition of newly synthesized 4-(aminomethyl)piperidine-1-carboxylic acid derivatives. Unlike low-resolution mass spectrometry, HRMS provides the exact mass of a molecule with high precision, typically to within a few parts per million (ppm). nih.gov This accuracy allows for the calculation of a unique elemental formula, distinguishing it from other potential structures with the same nominal mass.
In the analysis of piperidine (B6355638) derivatives, HRMS is frequently used to verify the successful outcome of a synthetic step. nih.gov For instance, after a coupling reaction, the measured exact mass of the product can be compared to the calculated theoretical mass. A very small mass error provides strong evidence that the target molecule has been formed. nih.gov This technique is particularly valuable for confirming the presence of all expected atoms, including carbon, hydrogen, nitrogen, and oxygen, and any other elements incorporated during synthesis. The high resolving power of HRMS also aids in differentiating the molecular ion from potential fragment ions or impurities, ensuring the correct molecular weight is assigned.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules, including derivatives of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the assembly of the molecular framework.
¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of different types of protons, their electronic environment (chemical shift), their proximity to other protons (spin-spin coupling), and their relative numbers (integration). For a typical derivative, characteristic signals would include:
Piperidine Ring Protons: These protons appear in distinct regions depending on whether they are axial or equatorial, often exhibiting complex coupling patterns. The protons on carbons adjacent to the nitrogen (C2 and C6) are typically found in the 2.6-3.5 ppm range. chemicalbook.comresearchgate.net
Aminomethyl Protons: The -CH₂- group attached to the piperidine ring at the C4 position usually presents a signal around 2.5 ppm. chemicalbook.com
Carboxylic Acid Proton: The acidic proton of the -COOH group is highly deshielded and appears as a broad singlet far downfield, typically in the 10-12 ppm region. libretexts.org
¹³C NMR Spectroscopy: The carbon NMR spectrum indicates the number of non-equivalent carbon atoms. Key signals include:
Carbonyl Carbon: The carbon of the carboxylic acid group is highly characteristic, appearing in the 160-185 ppm range. libretexts.orgoregonstate.edu
Piperidine Ring Carbons: These carbons resonate in the aliphatic region of the spectrum.
Aminomethyl Carbon: The CH₂ carbon of the aminomethyl group will also be present in the aliphatic region.
Conformational analysis of the piperidine ring, which typically adopts a chair conformation, can also be performed using NMR. The coupling constants (J-values) between adjacent protons can help determine their dihedral angles, thus establishing their relative axial or equatorial positions. researchgate.net
| Functional Group | Technique | Typical Chemical Shift (ppm) | Notes |
|---|---|---|---|
| Carboxylic Acid (-COOH) | ¹H NMR | 10.0 - 12.0 | Often a broad singlet; signal disappears upon D₂O exchange. libretexts.org |
| Carbonyl Carbon (-C OOH) | ¹³C NMR | 160 - 185 | Deshielded due to electronegative oxygens. libretexts.orgoregonstate.edu |
| Piperidine Protons (α to N) | ¹H NMR | 2.6 - 3.5 | Chemical shift depends on substitution at the nitrogen. chemicalbook.comresearchgate.net |
| Aminomethyl Protons (-C H₂-NH₂) | ¹H NMR | ~2.5 | Adjacent to the primary amine. chemicalbook.com |
| Protons α to Carbonyl | ¹H NMR | 2.0 - 2.5 | Applies if there are carbons adjacent to the carboxyl group. libretexts.org |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending, an IR spectrum provides a characteristic "fingerprint" of the compound. For derivatives of this compound, IR spectroscopy can confirm the presence of the essential structural motifs. chemicalbook.com
Key diagnostic absorption bands include:
O-H Stretch: A very broad and strong absorption in the 2500-3300 cm⁻¹ region is characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid. libretexts.org
N-H Stretch: The aminomethyl group and the piperidine nitrogen (if unsubstituted) will show moderate absorptions in the 3200-3500 cm⁻¹ region. nist.gov
C-H Stretch: Aliphatic C-H stretching vibrations are typically observed just below 3000 cm⁻¹. vscht.cz
C=O Stretch: A strong, sharp absorption band for the carbonyl group of the carboxylic acid is found around 1700-1725 cm⁻¹. libretexts.orgpressbooks.pub Its exact position can be influenced by hydrogen bonding.
| Functional Group | Vibration | Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid (O-H) | Stretch | 2500 - 3300 | Strong, Very Broad |
| Amine (N-H) | Stretch | 3200 - 3500 | Moderate |
| Alkyl (C-H) | Stretch | 2850 - 2960 | Medium to Strong |
| Carbonyl (C=O) | Stretch | 1700 - 1725 | Strong, Sharp |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure
When a suitable single crystal of a this compound derivative can be grown, single-crystal X-ray diffraction provides the most definitive structural information. This technique determines the precise three-dimensional arrangement of atoms in the solid state, yielding exact bond lengths, bond angles, and torsion angles. mdpi.com
For these derivatives, X-ray crystallography can:
Determine Absolute Stereochemistry: For chiral derivatives, X-ray crystallography is the gold standard for determining the absolute configuration (R or S) of stereocenters.
Analyze Conformation: It reveals the preferred solid-state conformation of the molecule, such as the specific chair conformation of the piperidine ring and the orientation of its substituents. nih.govresearchgate.net
Investigate Intermolecular Interactions: The crystal packing reveals information about hydrogen bonding, van der Waals forces, and other non-covalent interactions that govern the supramolecular structure. mdpi.com
Data from an X-ray structure analysis includes the crystal system (e.g., monoclinic, triclinic), space group (e.g., P2₁/n), and unit cell dimensions. nih.govmdpi.com
Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, LC-MS, GC)
Chromatographic methods are essential for both the purification of synthesized derivatives and the assessment of their purity.
High-Performance Liquid Chromatography (HPLC): HPLC is the most common technique for determining the purity of non-volatile compounds like this compound derivatives. A sample is passed through a column (e.g., a reverse-phase C18 column) under high pressure. nih.gov The purity is determined by integrating the area of the peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram. Purity levels of ≥95% are often required for subsequent applications. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hybrid technique couples the separation capabilities of HPLC with the detection power of mass spectrometry. As compounds elute from the LC column, they are ionized and their mass-to-charge ratio is determined. This allows for the simultaneous confirmation of the molecular weight of the main product and any impurities, making it a vital tool for reaction monitoring and final product analysis.
Gas Chromatography (GC): GC is generally less suitable for these compounds due to their low volatility and thermal instability. However, it can sometimes be used if the carboxylic acid and amine functionalities are first converted into more volatile derivatives (e.g., esters and amides).
| Parameter | Typical Condition |
|---|---|
| Instrument | Analytical HPLC with UV-VIS Detector nih.gov |
| Column | Reverse-Phase C18 (e.g., 5 µm, 250 x 4.6 mm) nih.gov |
| Mobile Phase | Gradient of Water (with 0.1% TFA or Formic Acid) and Acetonitrile (B52724) or Methanol (B129727) nih.gov |
| Flow Rate | 0.8 - 1.0 mL/min nih.gov |
| Detection | UV at 210, 254 nm nih.gov |
Chiral Separations for Enantiomeric Purity
If a derivative of this compound is chiral, it is often necessary to separate the enantiomers and determine the enantiomeric purity (or enantiomeric excess, ee) of the product. This is critical because enantiomers can have different biological activities. americanpharmaceuticalreview.com
The primary method for this is chiral HPLC . This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to elute from the column at different times, resulting in two separate peaks. nih.gov Common CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) or cyclodextrins. nih.gov By comparing the areas of the two peaks, the ratio of the enantiomers and the enantiomeric excess can be accurately calculated.
Alternatively, enantiomeric purity can sometimes be determined by NMR spectroscopy after reacting the chiral compound with a chiral derivatizing agent. This converts the pair of enantiomers into a pair of diastereomers, which are no longer chemically equivalent and may exhibit distinct signals in the NMR spectrum, allowing for their quantification. nih.govresearchgate.net
Vi. Computational and Theoretical Chemistry Studies on 4 Aminomethyl Piperidine 1 Carboxylic Acid
Molecular Modeling and Docking Studies for Ligand-Target Interactions
Molecular modeling and docking are fundamental computational techniques used to predict the binding orientation and affinity of a ligand to a specific protein target. For derivatives of 4-(Aminomethyl)piperidine-1-carboxylic acid, these studies are instrumental in rational drug design, particularly in identifying and optimizing inhibitors for various enzymes.
Research on a series of aminomethyl-piperidones, which share a core structural motif with the target compound, has utilized molecular docking to investigate their interactions with the active site of dipeptidyl peptidase-IV (DPP-IV), a target for type 2 diabetes. nih.gov These studies help determine the most probable binding conformations of the inhibitors within the enzyme's active site. nih.gov Similarly, piperidine (B6355638) carboxamide derivatives have been docked into the active site of anaplastic lymphoma kinase (ALK), a target in cancer therapy, to elucidate the structural basis of their inhibitory activity. researchgate.net
The primary findings from these docking studies reveal key interactions that contribute to binding affinity:
Hydrogen Bonding: The aminomethyl and carboxylic acid groups are potential hydrogen bond donors and acceptors, forming critical interactions with amino acid residues in the target's binding pocket.
Electrostatic Interactions: The charged or polar nature of the functional groups can engage in favorable electrostatic interactions with the protein.
These computational models guide the synthesis of new derivatives with improved potency and selectivity by suggesting modifications that enhance these key interactions.
| Derivative Class | Protein Target | Key Interactions Observed | Significance |
|---|---|---|---|
| Aminomethyl-piperidones | Dipeptidyl Peptidase-IV (DPP-IV) | Hydrogen bonding, electrostatic interactions | Provides conformations for QSAR studies and inhibitor design. nih.gov |
| Piperidine Carboxamides | Anaplastic Lymphoma Kinase (ALK) | Hydrogen bonding, hydrophobic interactions | Elucidates structure-activity relationships for anticancer drug development. researchgate.net |
| Piperine-inspired Analogues | Interleukin-1β (IL-1β) | Hydrogen bonding, cation-π interactions | Investigates binding affinity for anti-inflammatory targets. mdpi.com |
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. For derivatives of this compound, QSAR models are crucial for predicting the activity of novel compounds before their synthesis, thereby saving time and resources.
Hybrid docking-QSAR studies have been successfully applied to aminomethyl-piperidone inhibitors of DPP-IV. nih.gov In this approach, molecular descriptors are calculated from the best docking-derived conformations. nih.gov Models are then built using methods like Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN). Studies have shown that non-linear models like ANNs can be superior to linear models, indicating a complex relationship between the molecular descriptors and biological activity. nih.gov
For piperidine carboxamide derivatives targeting ALK, 3D-QSAR techniques such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have been employed. researchgate.net These models provide contour maps that visualize the regions around the molecule where steric, electrostatic, and hydrophobic properties are important for activity. researchgate.net The statistical significance of these models, indicated by high cross-validated q² and non-cross-validated r² values, confirms their predictive power. researchgate.net
| QSAR Method | Target | Cross-Validated q² | Non-Cross-Validated r² | Reference |
|---|---|---|---|---|
| CoMFA | ALK | 0.663 | 0.998 | researchgate.net |
| CoMSIA | ALK | 0.730 | 0.988 | researchgate.net |
| LM-ANN (Test Set) | DPP-IV | N/A (R = 0.966) | N/A | nih.gov |
Molecular Dynamics (MD) Simulations for Conformational Dynamics
Molecular Dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. nih.govnih.gov For a flexible molecule like this compound, MD simulations provide invaluable insights into its conformational dynamics, stability, and interactions with its environment, such as a solvent or a protein binding site. nih.govresearchgate.net
MD simulations can be used to:
Explore Conformational Landscapes: The piperidine ring can exist in different chair and boat conformations, and rotations can occur around the single bonds connecting the aminomethyl and carboxylic acid groups. MD simulations can explore the relative energies of these conformers and the free energy barriers between them. mit.edu
Analyze Ligand-Protein Stability: When a derivative is docked into a protein, MD simulations can assess the stability of the binding pose over time. By calculating the root-mean-square deviation (RMSD) of the ligand and protein atoms, researchers can determine if the initial docked conformation is stable or if the ligand shifts to a different binding mode. nih.gov
Characterize Solvent Interactions: MD simulations in explicit solvent (e.g., water) can reveal how the molecule interacts with its surroundings, including the formation and dynamics of hydrogen bonds between the molecule's functional groups and water molecules. researchgate.net This is crucial for understanding solubility and the desolvation penalty upon binding to a target.
In studies of related ligand-protein complexes, MD simulations running for hundreds of nanoseconds are used to confirm the stability of interactions and observe any significant conformational changes that could influence biological activity. nih.govmdpi.com
Electronic Structure Calculations (e.g., HOMO-LUMO Analysis, NBO Analysis)
Electronic structure calculations, based on quantum mechanics, provide detailed information about the distribution of electrons within a molecule. These calculations are used to predict various molecular properties related to reactivity and stability.
HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical descriptor of chemical reactivity and kinetic stability. nih.govnih.gov A small energy gap suggests higher chemical reactivity and lower stability. nih.gov For derivatives of this compound, this analysis can predict sites susceptible to nucleophilic or electrophilic attack. figshare.com
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of charge distribution, charge transfer interactions, and hyperconjugation within the molecule. nih.gov It can quantify the delocalization of electron density between filled and vacant orbitals, which helps in understanding intramolecular interactions and the stability of different conformations.
Molecular Electrostatic Potential (MEP): MEP maps visualize the electrostatic potential on the electron density surface of a molecule. nih.gov These maps are useful for identifying the electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions of the molecule. For this compound, the oxygen atoms of the carboxyl group and the nitrogen of the amino group would be expected to be regions of negative potential, indicating sites for electrophilic attack and hydrogen bonding. nih.gov
Potential Energy Surface Scans for Conformational and Reaction Pathway Analysis
Potential Energy Surface (PES) scans are computational procedures used to explore the energy of a molecule as a function of its geometry. q-chem.comq-chem.com By systematically changing specific geometric parameters, such as bond lengths, bond angles, or dihedral angles, a PES scan can identify stable conformations (local minima) and transition states (saddle points) that connect them. uni-muenchen.deresearchgate.net
For this compound, PES scans are particularly useful for analyzing:
Rotational Barriers: The molecule has several rotatable single bonds, such as the C-C bond connecting the piperidine ring to the aminomethyl group and the C-N bond of the carboxylic acid group. A relaxed PES scan, where all other geometric parameters are optimized at each step of the scan, can determine the energy barriers to rotation around these bonds. researchgate.netresearchgate.net This information is crucial for understanding the molecule's flexibility and the range of conformations it can adopt.
Ring Conformations: Although the chair conformation of the piperidine ring is generally the most stable, PES scans can be used to map the energy landscape for the interconversion between different ring puckering states, such as the chair-to-boat transition.
Reaction Pathways: In the context of its chemical reactions, PES scans can be used to crudely map a reaction coordinate, providing a preliminary pathway from reactants to products and an estimate of the activation energy. uni-muenchen.de
Prediction of Physicochemical Descriptors for Design Optimization (e.g., TPSA, LogP)
Physicochemical descriptors are properties of a molecule that are used to predict its behavior in a biological system, including its absorption, distribution, metabolism, and excretion (ADME) properties. The prediction of these descriptors is a critical step in drug design and optimization.
Topological Polar Surface Area (TPSA): TPSA is defined as the sum of the surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. nih.gov It is a good predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration. For a molecule to have good oral bioavailability, its TPSA is generally recommended to be less than 140 Ų. The presence of the carboxylic acid and aminomethyl groups in this compound will contribute significantly to its TPSA.
LogP (Octanol-Water Partition Coefficient): LogP is a measure of a molecule's lipophilicity or hydrophobicity. It plays a key role in drug potency, metabolism, and bioavailability. For drug candidates, LogP values are often optimized to be within a specific range (typically 1-5). Computational methods (yielding cLogP) are widely used to estimate this value before synthesis.
Other Descriptors: Additional descriptors such as molecular weight, number of hydrogen bond donors and acceptors, and number of rotatable bonds are also calculated to assess the "drug-likeness" of a compound, often evaluated against criteria like Lipinski's Rule of Five.
In the design of piperidine derivatives, these descriptors are carefully monitored. For example, modifications aimed at increasing potency can sometimes lead to an undesirable increase in lipophilicity (cLogP) or molecular weight. nih.gov Computational prediction allows for a multiparameter optimization approach, balancing potency with favorable ADME properties. nih.gov
| Descriptor | Definition | Importance in Drug Design |
|---|---|---|
| TPSA (Topological Polar Surface Area) | Surface area of polar atoms. | Predicts absorption and membrane penetration. nih.gov |
| LogP | Octanol-water partition coefficient. | Measures lipophilicity, affecting solubility, permeability, and metabolism. nih.gov |
| Molecular Weight | Sum of the atomic weights of atoms in a molecule. | Influences diffusion and transport; often kept below 500 Da. |
| Hydrogen Bond Donors/Acceptors | Number of N-H, O-H bonds (donors) and N, O atoms (acceptors). | Crucial for solubility and target binding. |
Vii. Research Perspectives and Future Directions
Emerging Synthetic Methodologies for Piperidine (B6355638) Scaffolds
The synthesis of substituted piperidines is evolving beyond classical methods, driven by the need for efficiency, stereocontrol, and molecular diversity. Traditional approaches often involve multi-step sequences, but modern strategies aim to streamline these processes. A notable advancement combines biocatalytic carbon-hydrogen (C-H) oxidation with radical cross-coupling, a two-stage process that significantly reduces the number of synthetic steps required to produce complex, three-dimensional piperidine molecules. This method introduces a hydroxyl group via enzymatic oxidation, which is then functionalized using nickel electrocatalysis, thereby avoiding costly precious metal catalysts like palladium.
Another key area is the asymmetric dearomatization of pyridines. Chemo-enzymatic cascades, utilizing amine oxidases and ene-imine reductases, have been developed to convert readily available tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines. This one-pot, biocatalytic approach provides access to chiral piperidines, which are crucial for enhancing biological activity and selectivity. rsc.org
Furthermore, multicomponent reactions (MCRs) are gaining traction for the one-pot synthesis of highly functionalized piperidines. thieme-connect.com These reactions, sometimes employing green catalysts like lactic acid, combine several starting materials in a single step to construct the piperidine ring with various substituents. thieme-connect.com Radical-mediated cyclizations and annulation strategies, such as [5 + 1] and [4 + 2] cycloadditions, also represent powerful tools for building the piperidine core. thieme-connect.comnih.gov
Table 1: Comparison of Modern Synthetic Methodologies for Piperidine Scaffolds
| Methodology | Key Features | Advantages | Representative Reaction Type |
| Biocatalytic C-H Oxidation/Radical Cross-Coupling | Two-stage process using enzymes and nickel electrocatalysis. | Reduces step count (from 7-17 to 2-5 steps), avoids precious metals, creates 3D complexity. biosynce.com | C-H hydroxylation followed by radical-based C-C bond formation. biosynce.com |
| Chemo-enzymatic Dearomatization | Cascade reaction using amine oxidases and reductases on pyridine (B92270) precursors. | Highly stereoselective, provides access to chiral piperidines in a one-pot process. rsc.org | Asymmetric reduction of tetrahydropyridines. rsc.org |
| Multicomponent Reactions (MCRs) | One-pot synthesis combining three or more starting materials. | High atom economy, operational simplicity, rapid generation of molecular diversity. thieme-connect.com | Aza-Diels-Alder reactions. thieme-connect.com |
| Radical-Mediated Cyclization | Intramolecular cyclization of linear amino-aldehydes or other precursors. | Effective for producing various substituted piperidines and related heterocycles. thieme-connect.comnih.gov | Cobalt-catalyzed intramolecular radical cyclization. thieme-connect.com |
| Hydrogenation/Reduction of Pyridines | Catalytic reduction of the pyridine ring. | A fundamental and widely used method. Modern variants offer stereoselectivity and milder conditions. thieme-connect.comnih.gov | Metal-catalyzed (e.g., Rh, Ru) or organocatalytic hydrogenation. thieme-connect.com |
Exploration of Novel Reactivity Patterns
Research is actively exploring new ways to functionalize the piperidine scaffold beyond traditional N-alkylation or acylation. Direct C-H functionalization is a major frontier, aiming to selectively introduce substituents at specific carbon atoms on the ring. researchgate.net Catalyst-controlled C-H functionalization, using rhodium catalysts for instance, allows for site-selective and stereoselective introduction of functional groups at the C2, C3, or C4 positions, which was previously a significant synthetic challenge. nih.gov
Oxidative amination of non-activated alkenes, catalyzed by gold(I) complexes, represents another novel pattern, enabling the simultaneous formation of the N-heterocycle and the introduction of an oxygen-containing substituent. nih.gov Furthermore, the reactivity of piperidine-derived intermediates is being exploited in new ways. For example, piperidine-4-carboxylic acids can be converted into β-keto esters and subsequently to β-enamine diketones. These intermediates can then react with hydrazines to regioselectively synthesize novel pyrazole-piperidine hybrid structures, expanding the accessible chemical space for drug discovery.
Untapped Applications in Chemical Biology and Materials Science
While the primary application of 4-(aminomethyl)piperidine-1-carboxylic acid and its analogues remains in medicinal chemistry as building blocks for therapeutics, their utility is expanding into other scientific domains. thieme-connect.com
In chemical biology, chiral piperidine scaffolds are being investigated for their potential in developing chemical probes to study biological pathways. nih.gov The structural rigidity and defined stereochemistry of these scaffolds can provide the precise three-dimensional orientation needed to interact selectively with biological targets like proteins and enzymes.
In materials science, the amine functionality of piperidine derivatives makes them valuable monomers or modifying agents for creating functional polymers. Piperidine-containing polymers, such as polyamides and polyurethanes, can exhibit enhanced thermal stability and unique solubility profiles. biosynce.com These materials have potential applications in the electronics industry as insulators and in the automotive sector for interior components. biosynce.com There is also growing interest in developing piperidine-based bioactive films for drug delivery applications. By incorporating piperidine derivatives into polymer matrices like sodium alginate/poly(vinyl alcohol), materials with antimicrobial properties and controlled-release capabilities can be created. acs.org Another novel application is the use of piperidine-based polymers as kinetic hydrate (B1144303) inhibitors in the oil and gas industry to prevent the formation of gas hydrates in pipelines. acgpubs.org Furthermore, piperidine-functionalized nanoparticles, such as those based on Fe3O4-supported graphene quantum dots, are being developed as reusable, magnetically separable catalysts for organic synthesis. whiterose.ac.uk
Advanced Computational Approaches for Rational Design
Computational chemistry is becoming indispensable for accelerating the discovery and optimization of piperidine-based compounds. A range of advanced computational techniques are employed to predict binding affinities, elucidate mechanisms of action, and guide synthetic efforts.
Molecular docking is widely used to simulate the interaction of piperidine derivatives with their biological targets, such as G-protein coupled receptors or enzymes. rsc.org These simulations help to understand the binding mode and identify key interactions, providing a rational basis for structure-based drug design. whiterose.ac.ukrsc.org To further refine these static models, molecular dynamics (MD) simulations are employed to study the dynamic behavior of the ligand-receptor complex over time, revealing crucial amino acid residues involved in the interaction. whiterose.ac.ukrsc.org
Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful tool. By developing mathematical models that correlate the chemical structures of a series of piperidine compounds with their biological activities, researchers can predict the potency of novel, unsynthesized molecules. acgpubs.org Fragment-based QSAR approaches have been used to design new piperidine derivatives as potential inhibitors of protein-protein interactions. acgpubs.org These computational strategies collectively enable a more rational and efficient design process, reducing the time and resources required for the development of new functional molecules.
Table 2: Advanced Computational Techniques in Piperidine Scaffold Design
| Computational Technique | Application in Rational Design | Key Outcomes |
| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a receptor. rsc.org | Provides insights into binding poses and key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts). rsc.org |
| Molecular Dynamics (MD) Simulations | Simulates the physical movements of atoms and molecules over time. whiterose.ac.uk | Reveals the stability of ligand-protein complexes and identifies crucial interacting amino acid residues. whiterose.ac.ukrsc.org |
| Quantitative Structure-Activity Relationship (QSAR) | Develops statistical models linking chemical structure to biological activity. acgpubs.org | Predicts the activity of new compounds, guiding the design of more potent analogues. acgpubs.org |
| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups required for biological activity. | Creates a template for designing new molecules with similar or improved activity profiles. |
Role in Sustainable Chemistry and Process Intensification
The principles of sustainable or "green" chemistry are increasingly influencing the synthesis of piperidine scaffolds. A key focus is on reducing the environmental impact of chemical processes. This includes the use of more sustainable reagents and solvents. For instance, in Solid Phase Peptide Synthesis (SPPS), where piperidine is traditionally used for Fmoc deprotection, research has identified greener alternatives like 3-(diethylamino)propylamine (B94944) (DEAPA) to minimize waste and hazard. acs.org The use of environmentally benign and efficient catalysts, such as lactic acid or glutamic acid in multicomponent reactions for piperidine synthesis, also aligns with green chemistry principles. thieme-connect.com
Q & A
Basic Research Questions
Q. What are the optimal methods for synthesizing 4-(aminomethyl)piperidine-1-carboxylic acid, and how can reaction yields be improved?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as the acetylation of 4-aminopiperidine derivatives followed by hydrolysis. For example, 1-acetylpiperidine-4-carboxylic acid (a structurally related compound) is synthesized via acetylation using acetic anhydride under controlled pH and temperature (7–10°C) . Purification via column chromatography (silica gel, eluent: methanol/dichloromethane) and recrystallization improves yield. Monitoring reaction progress with TLC or HPLC ensures intermediate stability .
Q. How can researchers characterize the structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- 1H/13C NMR : Assign peaks for the piperidine ring (δ 1.5–3.5 ppm for protons), carboxylic acid (δ ~170 ppm in 13C), and aminomethyl groups (δ ~3.0 ppm) .
- FT-IR : Confirm carboxylic acid (C=O stretch at ~1700 cm⁻¹) and amine (N–H stretch at ~3300 cm⁻¹) functionalities .
- Mass Spectrometry : ESI-MS or HRMS validates molecular weight (e.g., calculated for C7H12N2O2: 172.09 g/mol) .
Q. What purification strategies are effective for isolating this compound from reaction byproducts?
- Methodological Answer :
- Liquid-Liquid Extraction : Separate polar impurities using dichloromethane/water phases.
- Ion-Exchange Chromatography : Exploit the compound’s zwitterionic nature (carboxylic acid and amine groups) for selective retention .
- Crystallization : Optimize solvent systems (e.g., ethanol/water mixtures) to enhance crystal purity .
Advanced Research Questions
Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., enzymes in antimicrobial pathways) .
- QSAR Models : Corrogate substituent effects (e.g., electron-withdrawing groups on the piperidine ring) with solubility and activity data .
- MD Simulations : Assess conformational stability in aqueous environments, leveraging tools like GROMACS .
Q. What experimental approaches resolve contradictions in solubility data for this compound across different solvents?
- Methodological Answer :
- Phase Solubility Analysis : Measure equilibrium solubility in buffers (pH 1–10) and organic solvents (DMSO, ethanol) at 25°C and 37°C .
- Hansen Solubility Parameters : Compare experimental solubility with predicted values to identify solvent mismatches .
- Dynamic Light Scattering (DLS) : Detect aggregation in polar aprotic solvents, which may skew reported solubility values .
Q. How can synthetic challenges, such as unwanted ring-opening during functionalization, be mitigated?
- Methodological Answer :
- Protecting Group Strategy : Use tert-butoxycarbonyl (Boc) to shield the amine during reactions (e.g., coupling with aryl halides) .
- Low-Temperature Conditions : Perform reactions at –20°C to minimize side reactions .
- Catalytic Optimization : Screen Pd-based catalysts (e.g., Pd(OAc)₂) for cross-coupling efficiency while preserving the piperidine ring .
Q. What are the best practices for analyzing structure-activity relationships (SAR) of this compound in antimicrobial studies?
- Methodological Answer :
- MIC Assays : Test derivatives against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to correlate substituent size with activity .
- Cytotoxicity Profiling : Use mammalian cell lines (e.g., HEK293) to assess selectivity indices .
- Resistance Studies : Serial passage assays identify mutations in target enzymes (e.g., dihydrofolate reductase) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported pKa values for the carboxylic acid and amine groups?
- Methodological Answer :
- Potentiometric Titration : Conduct titrations in standardized ionic strength solutions (e.g., 0.15 M KCl) to minimize activity coefficient errors .
- NMR pH Titration : Track chemical shift changes (e.g., δCOOH deprotonation) to refine pKa estimates .
- DFT Calculations : Compare computed pKa values (e.g., using Gaussian09) with experimental data to identify systematic errors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
